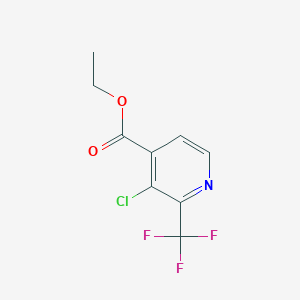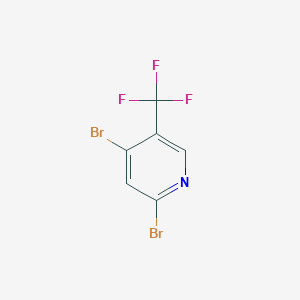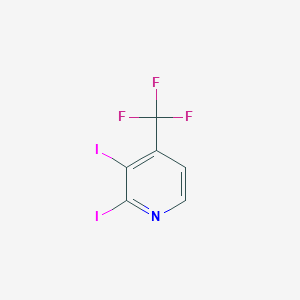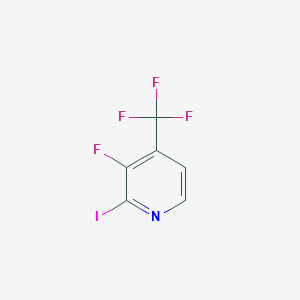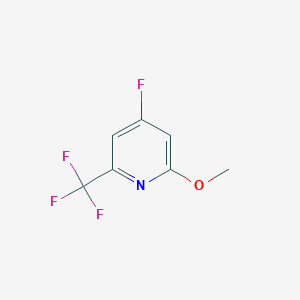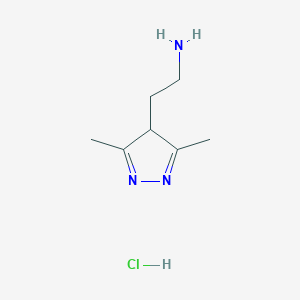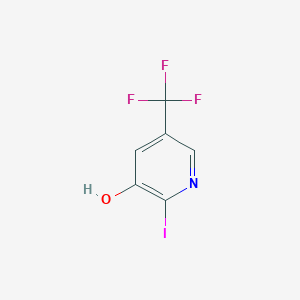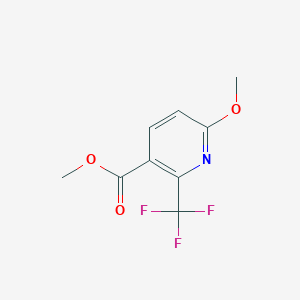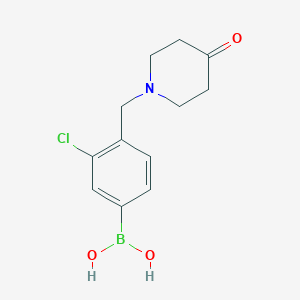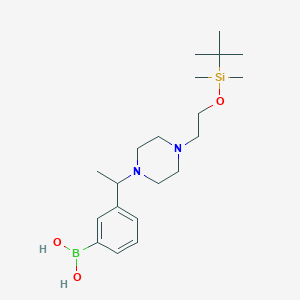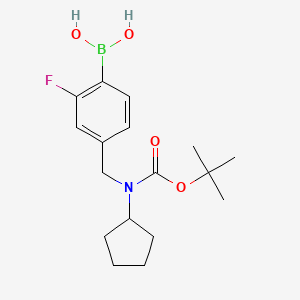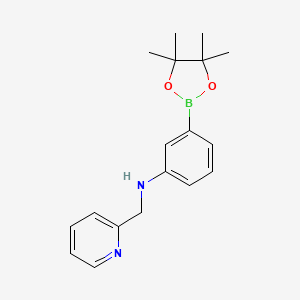
N-(pyridin-2-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
描述
N-(pyridin-2-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, also known as NPM-TMDOBA, is a novel boron-containing aniline compound with a pyridylmethyl group at the nitrogen atom. This compound has recently been studied for its potential applications in a wide range of scientific fields, including organic synthesis, catalysis, drug delivery, and biochemistry. NPM-TMDOBA is a versatile compound that can be used as a ligand, catalyst, or reagent, and has the potential to be used as a building block for the synthesis of various new compounds.
科学研究应用
N-(pyridin-2-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a wide range of potential applications in scientific research. It has been used as a ligand for the synthesis of transition metal complexes, which can be used as catalysts for various organic transformations. It has also been used as a reagent for the synthesis of various organic compounds, including heterocycles and polycyclic compounds. In addition, this compound has been studied for its potential applications in drug delivery, as it has been found to be capable of transporting drugs into cells. Finally, this compound has been studied for its potential use as a building block in the synthesis of various new compounds.
作用机制
N-(pyridin-2-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has been found to act as a Lewis acid, which is a type of acid that can accept electrons from other molecules. This allows this compound to form complexes with other molecules, such as transition metal complexes, which can be used as catalysts for various organic transformations. In addition, this compound can act as a proton donor, which allows it to form hydrogen bonds with other molecules. These hydrogen bonds can be used to stabilize certain molecules, such as drugs, in order to facilitate their transport into cells.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects on cells. It has been found to be capable of inducing cell death in cancer cells, as well as inducing apoptosis in cells. In addition, this compound has been found to be capable of modulating the expression of various genes, which can lead to changes in cell function. Finally, this compound has been found to be capable of modulating the activity of various enzymes, which can lead to changes in metabolic pathways.
实验室实验的优点和局限性
N-(pyridin-2-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a number of advantages for use in laboratory experiments. It is a relatively stable compound that is easy to handle and store. In addition, it is a relatively inexpensive compound that is readily available from chemical suppliers. Finally, it is a versatile compound that can be used as a ligand, catalyst, or reagent for a wide range of synthetic transformations.
However, there are also some limitations to using this compound in laboratory experiments. It is a relatively reactive compound that can be easily oxidized or reduced by a variety of reagents. In addition, it can react with other molecules to form complexes, which can complicate the synthesis of certain compounds. Finally, it is a relatively toxic compound that should be handled with caution.
未来方向
N-(pyridin-2-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a wide range of potential applications in scientific research. In the future, it is likely that it will be further studied for its potential applications in drug delivery and organic synthesis. In addition, it is likely that it will be further studied for its potential applications in biochemistry and physiology, as its ability to modulate gene expression and enzyme activity could be useful for a variety of applications.
属性
IUPAC Name |
N-(pyridin-2-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BN2O2/c1-17(2)18(3,4)23-19(22-17)14-8-7-10-15(12-14)21-13-16-9-5-6-11-20-16/h5-12,21H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYVDPMGUASIKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NCC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



